

# Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Viloxazine |           |
| Cat. No.:            | B1201356   | Get Quote |

**Viloxazine** extended-release (ER) capsules (Qelbree®) represent a newer non-stimulant option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations. This guide provides a comprehensive comparison of the long-term safety and efficacy of **viloxazine** ER with other established ADHD medications, including stimulants like methylphenidate and amphetamine derivatives, and other non-stimulants such as atomoxetine and guanfacine ER. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

## **Comparative Efficacy Data**

The long-term efficacy of **viloxazine** ER and its alternatives has been evaluated in numerous open-label extension studies. The primary measure of efficacy in these trials is the change from baseline in standardized ADHD rating scales. For pediatric studies, the ADHD Rating Scale (ADHD-RS-IV or ADHD-RS-5) is commonly used, while adult trials often utilize the Adult ADHD Investigator Symptom Rating Scale (AISRS).



| Medication                       | Study<br>Population                        | Duration                                            | Mean Change<br>from Baseline<br>in ADHD<br>Rating Scale<br>Total Score                | Citation(s)     |
|----------------------------------|--------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------------------------------|-----------------|
| Viloxazine ER                    | Children &<br>Adolescents (6-<br>18 years) | Up to 72 months<br>(median<br>exposure 260<br>days) | -26.1 ± 11.5 at<br>Month 12<br>(ADHD-RS-IV/5)                                         | [1][2]          |
| Viloxazine ER                    | Adults (18-65<br>years)                    | Mean exposure<br>265 days                           | -18.2 ± 11.54 at<br>last on-study visit<br>(AISRS)                                    | [3][4][5][6][7] |
| Mixed<br>Amphetamine<br>Salts ER | Adults                                     | 24 months                                           | -7.2 ± 13.04<br>(ADHD-RS-IV)                                                          | [8]             |
| Atomoxetine                      | Adults                                     | 26 weeks                                            | -15.42 (vs9.71<br>for placebo)<br>(CAARS)                                             | [9][10]         |
| Guanfacine ER                    | Children &<br>Adolescents (6-<br>17 years) | 24 months                                           | Significant improvement from baseline (specific mean change not provided in abstract) | [3][11]         |
| Guanfacine ER                    | Children & Adolescents (European study)    | 2 years                                             | -19.8 (ADHD-<br>RS-IV)                                                                | [12][13]        |

# **Comparative Safety Data**

Long-term safety is a critical consideration in the management of ADHD. The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in long-



term studies of viloxazine ER and its alternatives.

| Medication                             | Most Common Adverse Events (Incidence >10%)                                                                            | Discontinuation Rate due to Adverse Events | Citation(s)     |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|-----------------|
| Viloxazine ER (Adults)                 | Insomnia (13.8%),<br>Nausea (13.8%),<br>Headache (10.7%),<br>Fatigue (10.1%)                                           | 17.6%                                      | [3][4][5][6][7] |
| Viloxazine ER<br>(Pediatrics)          | Nasopharyngitis (9.7%), Somnolence (9.5%), Headache (8.9%), Decreased appetite (6.0%), Fatigue (5.7%) (Incidence >5%)  | 8.2%                                       | [1][2]          |
| Mixed Amphetamine<br>Salts ER (Adults) | Dry mouth (43%), Infection (33%), Insomnia (32%), Anorexia/decreased appetite (32%), Headache (30%), Nervousness (26%) | Not specified in abstract                  | [8]             |
| Atomoxetine (Pediatrics)               | Minor and transient adverse events                                                                                     | 4.0%                                       | [14][15]        |
| Guanfacine ER<br>(Pediatrics)          | Somnolence (36.0%),<br>Headache (28.5%),<br>Fatigue (20.1%),<br>Nasopharyngitis<br>(11.7%)                             | 3.3%                                       | [12][13]        |

# **Experimental Protocols**



A standardized approach is often employed in the long-term evaluation of ADHD medications, typically involving an open-label extension of a shorter-term, double-blind, placebo-controlled trial.

## **Viloxazine ER Long-Term Study in Adults (NCT04143217)**

- Study Design: A multicenter, flexible-dose, open-label extension to a phase III, double-blind, placebo-controlled trial.[3][6]
- Participant Eligibility: Adults aged 18-65 who completed the preceding double-blind trial.[3][6]
- Treatment Protocol: Viloxazine ER was initiated at 200 mg/day and could be adjusted to between 200 and 600 mg/day to achieve optimal efficacy and tolerability.[3][6]
- Efficacy Assessment: The primary efficacy outcome was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[3][6]
- Safety Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.[3][6]

# Viloxazine ER Long-Term Study in Children and Adolescents (NCT02736656)

- Study Design: A phase 3, open-label extension trial for participants who completed a prior phase 2 or 3 double-blind, placebo-controlled trial.[1][2]
- Participant Eligibility: Children (aged 6-11 years) and adolescents (aged 12-18 years) who completed a previous qualifying study.[1][2]
- Treatment Protocol: Participants received viloxazine ER with a dose optimization period of 12 weeks, followed by a maintenance period. Dosing was titrated up to 400 mg/day for children and 600 mg/day for adolescents.[1][2]
- Efficacy Assessment: Efficacy was assessed using the ADHD Rating Scale (ADHD-RS-IV/5) and the Clinical Global Impression-Improvement (CGI-I) scale.[1][2]



Safety Assessment: The primary objective was to assess safety, which included monitoring
of adverse events, clinical laboratory results, vital signs, ECGs, and the Columbia Suicide
Severity-Rating Scale (C-SSRS).[1][2]

# Signaling Pathways and Experimental Workflows Viloxazine Mechanism of Action

**Viloxazine**'s therapeutic effects in ADHD are believed to be mediated through its activity as a selective norepinephrine reuptake inhibitor (SNRI). However, emerging evidence suggests a more complex mechanism involving modulation of the serotonin system. **Viloxazine** has been shown to act as a 5-HT<sub>2</sub>B receptor antagonist and a 5-HT<sub>2</sub>C receptor agonist. This dual action on both noradrenergic and serotonergic pathways may contribute to its efficacy in treating both the cognitive and emotional dysregulation aspects of ADHD.[16][17][18][19]



Click to download full resolution via product page

Caption: Proposed dual mechanism of action of **viloxazine**.

### **Typical Open-Label Extension Study Workflow**

The following diagram illustrates a typical workflow for an open-label extension study in ADHD clinical research, based on the protocols of the **viloxazine** ER long-term trials.





Click to download full resolution via product page

Caption: Workflow of a typical ADHD open-label extension study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adult ADHD-RS-IV with Adult Prompts | U-M PRISM [prismbh.org]
- 2. Viloxazine Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: Results of a Long-Term, Phase 3, Open-Label Extension Trial
   - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]
- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qelbree (viloxazine extended-release capsules): Final Results of the Long-Term, Phase 3,
   Open-Label Extension Trial in Adults with ADHD | CNS Spectrums | Cambridge Core
   [cambridge.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 12. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 13. newmilfordcounselingcenter.com [newmilfordcounselingcenter.com]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. Adult ADHD Investigator Symptom Rating Scale Form for Free | Certinal [certinal.com]
- 16. European Network Adult ADHD An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]



- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. Open-Label Dose Optimization of Methylphenidate Extended-Release Orally Disintegrating Tablet in a Laboratory Classroom Study of Children with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#long-term-safety-and-efficacy-of-viloxazine-extended-release-capsules]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com